Cas no 1155592-25-8 (ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate)

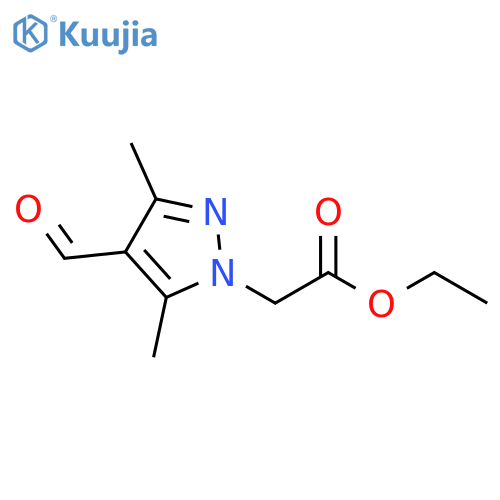

1155592-25-8 structure

商品名:ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate

ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate

-

- インチ: 1S/C10H14N2O3/c1-4-15-10(14)5-12-8(3)9(6-13)7(2)11-12/h6H,4-5H2,1-3H3

- InChIKey: UWZMNYIYHNRFIO-UHFFFAOYSA-N

- ほほえんだ: N1(CC(OCC)=O)C(C)=C(C=O)C(C)=N1

ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-123111-0.25g |

ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate |

1155592-25-8 | 95% | 0.25g |

$315.0 | 2023-05-06 | |

| Enamine | EN300-123111-2.5g |

ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate |

1155592-25-8 | 95% | 2.5g |

$1260.0 | 2023-05-06 | |

| Enamine | EN300-123111-1.0g |

ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate |

1155592-25-8 | 95% | 1g |

$642.0 | 2023-05-06 | |

| Enamine | EN300-123111-5.0g |

ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate |

1155592-25-8 | 95% | 5g |

$1862.0 | 2023-05-06 | |

| Enamine | EN300-123111-100mg |

ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate |

1155592-25-8 | 95.0% | 100mg |

$221.0 | 2023-10-02 | |

| Enamine | EN300-123111-10000mg |

ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate |

1155592-25-8 | 95.0% | 10000mg |

$2762.0 | 2023-10-02 | |

| Enamine | EN300-123111-2500mg |

ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate |

1155592-25-8 | 95.0% | 2500mg |

$1260.0 | 2023-10-02 | |

| Aaron | AR01A4EC-100mg |

ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate |

1155592-25-8 | 95% | 100mg |

$329.00 | 2025-02-09 | |

| Aaron | AR01A4EC-50mg |

ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate |

1155592-25-8 | 95% | 50mg |

$230.00 | 2025-02-09 | |

| Aaron | AR01A4EC-250mg |

ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate |

1155592-25-8 | 95% | 250mg |

$459.00 | 2025-02-09 |

ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate 関連文献

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

1155592-25-8 (ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate) 関連製品

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量